Cas no 160777-08-2 (7-Oxo-7-(phenylamino)heptanoic Acid)

7-Oxo-7-(phenylamino)heptanoic Acid 化学的及び物理的性質
名前と識別子
-
- 7-Oxo-7-(phenylamino)heptanoic Acid
- 6-(phenylcarbamoyl)hexanoic acid
- 6-phenylcarbamoylhexanoic acid
- 6-phenylcarbamoyl-hexanoic acid
- 6-Phenylcarbamoyl-hexansaeure
- AG-E-10344
- CTK4D0572
- FT-0673387
- Pimelinanilsaeure
- Pimelinsaeure-monoanilid
- SureCN1064861
- SCHEMBL1064861
- DTXSID40429493
- DB-296825
- EN300-6490312
- AKOS027447312
- 160777-08-2
- Heptanoic acid, 7-oxo-7-(phenylamino)-
- 7-anilino-7-oxoheptanoic acid
-
- インチ: InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17)
- InChIKey: DTZWAOUERANOLX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 235.12091
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 66.4
7-Oxo-7-(phenylamino)heptanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O858700-250 mg |
7-Oxo-7-(phenylamino)heptanoic Acid |
160777-08-2 | 250MG |
1230.00 | 2021-07-22 | ||
TRC | O858700-250mg |
7-Oxo-7-(phenylamino)heptanoic Acid |
160777-08-2 | 250mg |
$1413.00 | 2023-05-17 | ||
TRC | O858700-25 mg |
7-Oxo-7-(phenylamino)heptanoic Acid |
160777-08-2 | 25mg |
155.00 | 2021-07-22 | ||
Enamine | EN300-6490312-5.0g |
6-(phenylcarbamoyl)hexanoic acid |
160777-08-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
Enamine | EN300-6490312-10.0g |
6-(phenylcarbamoyl)hexanoic acid |
160777-08-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
Enamine | EN300-6490312-1.0g |
6-(phenylcarbamoyl)hexanoic acid |
160777-08-2 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6490312-0.1g |
6-(phenylcarbamoyl)hexanoic acid |
160777-08-2 | 95.0% | 0.1g |
$241.0 | 2025-03-15 | |
A2B Chem LLC | AA87060-500mg |
Heptanoic acid, 7-oxo-7-(phenylamino)- |
160777-08-2 | 95% | 500mg |
$610.00 | 2024-04-20 | |
Aaron | AR001W0W-50mg |
Heptanoic acid, 7-oxo-7-(phenylamino)- |
160777-08-2 | 95% | 50mg |
$248.00 | 2025-01-21 | |
1PlusChem | 1P001VSK-1g |
Heptanoic acid, 7-oxo-7-(phenylamino)- |
160777-08-2 | 95% | 1g |
$920.00 | 2025-02-19 |
7-Oxo-7-(phenylamino)heptanoic Acid 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
7-Oxo-7-(phenylamino)heptanoic Acidに関する追加情報
Introduction to 7-Oxo-7-(phenylamino)heptanoic Acid (CAS No. 160777-08-2)
7-Oxo-7-(phenylamino)heptanoic Acid, with the CAS number 160777-08-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a heptanoic acid backbone with a phenylamino substituent and an oxo group at the 7-position. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 7-Oxo-7-(phenylamino)heptanoic Acid can be represented as follows: C13H15NO3. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its molecular weight is approximately 233.26 g/mol, which makes it suitable for various analytical techniques and biological assays.
In recent years, 7-Oxo-7-(phenylamino)heptanoic Acid has been the subject of numerous studies aimed at elucidating its pharmacological properties and potential therapeutic applications. One of the key areas of interest is its role as a potential anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential use in treating inflammatory diseases.
Beyond its anti-inflammatory properties, 7-Oxo-7-(phenylamino)heptanoic Acid has also been investigated for its anti-cancer activities. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These findings have sparked interest in further exploring the compound's potential as a novel anti-cancer agent.
In addition to its therapeutic applications, 7-Oxo-7-(phenylamino)heptanoic Acid has also been studied for its use in chemical biology research. Its unique structure makes it an excellent tool for probing specific biological processes and interactions. For instance, it has been used to investigate the role of certain enzymes in metabolic pathways and to study protein-protein interactions in cellular signaling networks.
The synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of phenylamine with an appropriate heptanoyl chloride derivative, followed by oxidation to introduce the oxo group. The purity and yield of the final product can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and reaction time.
To ensure the safety and efficacy of 7-Oxo-7-(phenylamino)heptanoic Acid, extensive preclinical studies have been conducted to evaluate its pharmacokinetic properties, toxicity profiles, and bioavailability. These studies have provided valuable insights into the compound's behavior in biological systems and have helped guide its development as a potential therapeutic agent.
In conclusion, 7-Oxo-7-(phenylamino)heptanoic Acid (CAS No. 160777-08-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development. As research continues to advance, it is likely that new insights into the properties and potential uses of this compound will emerge, potentially leading to new therapeutic options for various diseases.
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